molecular formula C13H16N2O B7469412 3-cyano-N-(2-methylbutan-2-yl)benzamide

3-cyano-N-(2-methylbutan-2-yl)benzamide

Cat. No. B7469412
M. Wt: 216.28 g/mol
InChI Key: WLHFRHJHKPKGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(2-methylbutan-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methylbutan-2-yl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the growth of cancer cells, inflammation, and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-N-(2-methylbutan-2-yl)benzamide has various biochemical and physiological effects. This compound has been shown to reduce the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-cyano-N-(2-methylbutan-2-yl)benzamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are several future directions for research on 3-cyano-N-(2-methylbutan-2-yl)benzamide. One direction is to further investigate its potential use as an anti-cancer agent. This could involve studying its efficacy in different types of cancer and identifying the specific pathways or receptors that it targets. Another direction is to investigate its potential use as an anti-inflammatory and analgesic agent. This could involve studying its efficacy in different animal models and identifying the specific mechanisms by which it reduces inflammation and pain. Finally, future research could focus on improving the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-cyano-N-(2-methylbutan-2-yl)benzamide involves the reaction of 2-methyl-2-butanol with potassium cyanide and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-cyano-N-(2-methylbutan-2-yl)benzamide has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential use as an analgesic agent due to its ability to reduce pain in the body.

properties

IUPAC Name

3-cyano-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-13(2,3)15-12(16)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFRHJHKPKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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